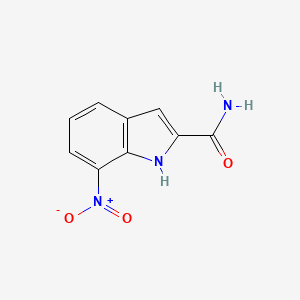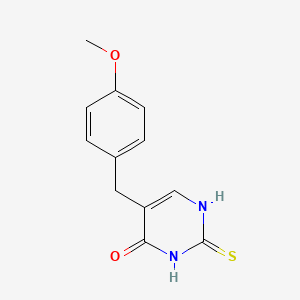
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a sulfonic acid amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The resulting N-Boc-pyrrolidine is then subjected to sulfonation to introduce the sulfonic acid amide group. This step can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite (TBN) can be used for oxidation reactions.
Reduction: Oxalyl chloride in methanol is commonly used for the deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group during various chemical transformations and can be selectively removed under acidic conditions . The sulfonic acid amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-4-piperidone: Another Boc-protected compound used in organic synthesis.
tert-Butyl N-hydroxycarbamate: A Boc-protected hydroxylamine with applications in Diels-Alder reactions.
tert-Butyl nitrite: A reagent used in oxidation and nitrosation reactions.
Uniqueness
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is unique due to the presence of both the Boc protecting group and the sulfonic acid amide functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H18N2O4S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
tert-butyl N-pyrrolidin-1-ylsulfonylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-16(13,14)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |
Clave InChI |
ZZALFEVNLNLHTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8417517.png)




![7-bromo-5H-thieno[3,4-b][1,5]benzoxazepin-4-one](/img/structure/B8417550.png)
![5-Acetoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B8417551.png)



